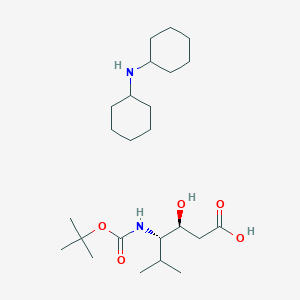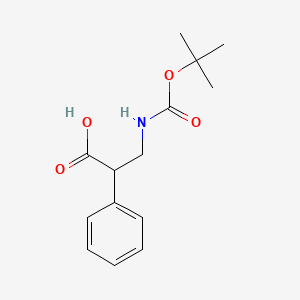
3-Bromo-4-nitropyridine
Übersicht
Beschreibung
3-Bromo-4-nitropyridine is a pyridine compound . It is primarily used in the synthesis of other compounds .
Synthesis Analysis
The synthesis of 3-Bromo-4-nitropyridine involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The molecular formula of 3-Bromo-4-nitropyridine is C5H3BrN2O2 . The molecular weight is 202.993 .Chemical Reactions Analysis
3-Bromo-4-nitropyridine partakes in nucleophilic substitution reactions with amines . This process may subsequently undergo nitration, resulting in the formation of 3-(3′-nitro)pyridine .Physical And Chemical Properties Analysis
3-Bromo-4-nitropyridine is a pale-yellow to yellow-brown solid . It has a density of 1.8±0.1 g/cm3 . The boiling point is 235.7±20.0 °C .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Intermediary
3-Bromo-4-nitropyridine: is widely used as an intermediate in organic synthesis. Its bromo and nitro groups make it a versatile compound for various chemical reactions, including coupling and substitution processes. It serves as a precursor for synthesizing complex molecules used in medicinal chemistry and material science .
Pharmaceutical Compound Development
In the pharmaceutical industry, 3-Bromo-4-nitropyridine is utilized to develop new drugs. It’s involved in the synthesis of molecules with potential therapeutic effects. Researchers explore its derivatives for their biological activities, which could lead to the discovery of new medications .
Agrochemical Production
This compound plays a role in the production of agrochemicals. Its derivatives are investigated for use in pesticides and herbicides. The bromo and nitro groups can be modified to create compounds that target specific pests or plant diseases, contributing to the development of more effective agricultural products .
Dyestuff and Pigment Industry
3-Bromo-4-nitropyridine: is also an intermediate in the dyestuff industry. It’s used to create pigments and dyes with specific properties, such as lightfastness and color stability. These dyes are applied in textiles, inks, and coatings, enhancing the quality and durability of colored products .
Environmental Impact Studies
The environmental impact of 3-Bromo-4-nitropyridine and its derivatives is a subject of research. Scientists study its breakdown products and their persistence in the environment. Understanding its behavior helps in assessing the ecological risks and establishing safe handling practices .
Safety and Handling Protocols
Research on 3-Bromo-4-nitropyridine includes developing safety and handling protocols. Due to its potential hazards, studies focus on proper storage, disposal, and emergency measures in case of exposure. This ensures the safe use of the compound in various research and industrial settings .
Wirkmechanismus
Target of Action
3-Bromo-4-nitropyridine is a pyridine compound that primarily targets amines . It is recognized as a contaminant in the environment and its primary application lies in the synthesis of other compounds .
Mode of Action
3-Bromo-4-nitropyridine interacts with its targets through nucleophilic substitution reactions . This compound partakes in these reactions with amines, leading to homoconjugation and bond cleavage . This process may subsequently undergo nitration, resulting in the formation of 3-(3′-nitro)pyridine .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-4-nitropyridine involve the synthesis of other compounds, such as 4-(3-bromopyridin-2-yl)morpholine, which is utilized in acetonitrile synthesis . Furthermore, through treatment with acetonitrile, 3-Bromo-4-nitropyridine can be converted into its n-oxide form or transformed into the ionic form .
Result of Action
The result of 3-Bromo-4-nitropyridine’s action is the formation of new compounds through nucleophilic substitution reactions . One of the major products of these reactions is an unexpected nitro-group migration product .
Action Environment
The action of 3-Bromo-4-nitropyridine is influenced by environmental factors. For instance, nitro-group migration occurs in polar aprotic solvents . Additionally, the compound is recognized as a contaminant in the environment , which suggests that its presence in the environment could potentially affect its action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
3-Bromo-4-nitropyridine has been recognized as a contaminant in the environment . Its primary application lies in the synthesis of other compounds . The use of pyridine N-oxides for the preparation of fluoropyridines is unprecedented in the chemical literature and has the potential to offer a new way for the synthesis of these important structures in pharmaceuticals and radiopharmaceuticals .
Eigenschaften
IUPAC Name |
3-bromo-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O2/c6-4-3-7-2-1-5(4)8(9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEWCWSWUUFORD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376305 | |
| Record name | 3-Bromo-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-nitropyridine | |
CAS RN |
89364-04-5 | |
| Record name | 3-Bromo-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70376305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of reactions are commonly observed with 3-Bromo-4-nitropyridine?
A1: 3-Bromo-4-nitropyridine is primarily known for its reactivity in nucleophilic substitution reactions. The bromine atom at the 3-position is susceptible to replacement by various nucleophiles, such as amines and carbanions. [, , ] Interestingly, depending on the reaction conditions and the nature of the nucleophile, unexpected rearrangements involving the nitro group have also been observed. [, ]
Q2: How does the presence of the N-oxide influence the reactivity of 3-Bromo-4-nitropyridine?
A3: The N-oxide derivative, 3-Bromo-4-nitropyridine N-oxide, exhibits distinct reactivity compared to the parent compound. Studies have shown that it undergoes reactions with various carbanions at the 2-position, leading to diverse substituted pyridine N-oxides. [, ] This altered reactivity is attributed to the electronic and steric effects introduced by the N-oxide moiety.
Q3: Can 3-Bromo-4-nitropyridine be used in the synthesis of fluorinated pyridines?
A4: Yes, a significant finding was the successful direct fluorination of 3-Bromo-4-nitropyridine N-oxide. This reaction provided a novel route to synthesize 3-fluoro-4-nitropyridine N-oxide, which can be further converted to 3-fluoro-4-aminopyridine via catalytic hydrogenation. [] This methodology offers a valuable tool for accessing meta-fluorinated pyridines, which are challenging to synthesize through traditional methods.
Q4: Has 3-Bromo-4-nitropyridine been explored for the development of biologically active compounds?
A5: Yes, researchers have investigated 3-Bromo-4-nitropyridine N-oxide as a starting material for synthesizing pyridinic sulfonamides as potential cyclooxygenase-2 (COX-2) inhibitors. [] This involved reacting the compound with various phenols, thiophenols, or anilines, followed by reduction and sulfonamide formation. This study demonstrated the feasibility of utilizing 3-Bromo-4-nitropyridine derivatives for medicinal chemistry applications.
Q5: Are there any notable reactions of 3-Bromo-4-nitropyridine with cyclic enamine systems?
A6: Investigations into the reaction of 3-Bromo-4-nitropyridine N-oxide with 1-morpholinocyclohexene revealed a multi-step ionic pathway. [] This reaction yielded a tetrahydrobenzofuro[3,2-b]quinoline derivative, showcasing the potential of this compound to participate in complex heterocyclic synthesis.
Q6: Where can I find more information on the specific analytical techniques used in characterizing 3-Bromo-4-nitropyridine and its derivatives?
A7: While the provided abstracts don't delve into specific analytical techniques, they likely employed standard methods like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural characterization. [, ] For a deeper understanding of the analytical methods, it is recommended to refer to the full research articles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-(Chloromethyl)-2,3-dihydro-1h,5h-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B1271969.png)





![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)